molecular formula C6H6Cl2N2O2S B3383458 4-Amino-2,5-dichlorobenzene-1-sulfonamide CAS No. 42480-70-6

4-Amino-2,5-dichlorobenzene-1-sulfonamide

Cat. No.: B3383458
CAS No.: 42480-70-6
M. Wt: 241.09 g/mol
InChI Key: LOUBHADNEPMWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Substituted Benzenesulfonamides in Contemporary Chemical Research

Substituted benzenesulfonamides are a cornerstone in the development of therapeutic agents, largely due to their ability to act as inhibitors for a variety of enzymes. A primary example is their well-established role as carbonic anhydrase (CA) inhibitors. nih.govchemicalbook.com The sulfonamide group is a key zinc-binding function, crucial for the design of potent CA inhibitors. nih.gov Beyond this, the benzenesulfonamide (B165840) scaffold is a versatile platform for creating compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govfishersci.com Researchers continuously explore the modification of the benzene (B151609) ring with different substituents to modulate the biological and physicochemical properties of these molecules, leading to the development of new therapeutic candidates. fishersci.com

Structural Features and Nomenclature of 4-Amino-2,5-dichlorobenzene-1-sulfonamide

The chemical compound at the center of this discussion is systematically named This compound . Its structure, as the name implies, consists of a benzene ring substituted with an amino group (-NH₂) at position 4, two chlorine atoms (-Cl) at positions 2 and 5, and a sulfonamide group (-SO₂NH₂) at position 1. The Chemical Abstracts Service (CAS) has assigned the number 6331-82-4 to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
CAS Number 6331-82-4

Note: This table contains basic calculated and identifying information.

Overview of Research Trajectories for Arylsulfonamide Derivatives

The research on arylsulfonamide derivatives is dynamic and multifaceted. A significant trajectory involves the design and synthesis of novel derivatives with enhanced or selective biological activity. For instance, the "tail approach" is a common strategy, where different chemical moieties are appended to the aromatic ring of the sulfonamide to improve interactions with biological targets. nih.gov This has led to the development of benzenesulfonamide derivatives with potent anticancer activity, some of which induce apoptosis (programmed cell death) in cancer cells. chembk.com

Mechanistic studies on these derivatives often reveal their mode of action, such as the inhibition of specific carbonic anhydrase isoforms that are overexpressed in tumors. nih.gov Furthermore, the exploration of arylsulfonamides extends to their antimicrobial potential, with studies investigating their efficacy against various bacterial strains. nih.gov The synthesis of hybrid molecules, where the benzenesulfonamide scaffold is combined with other pharmacologically active structures like chalcones, represents another promising research avenue to develop agents with dual therapeutic effects.

Interdisciplinary Relevance in Chemical Synthesis and Mechanistic Studies

The interdisciplinary nature of arylsulfonamide research is evident in its applications across various fields of chemistry. In chemical synthesis, chlorinated aminobenzenesulfonamides serve as valuable building blocks for more complex molecules. For example, 4-amino-3,5-dichlorobenzenesulfonamide (B1346951) is a key precursor in the synthesis of the non-steroidal anti-inflammatory drug, Diclofenac (B195802). bldpharm.com The reactivity of the amino and sulfonamide groups, along with the influence of the chloro substituents on the aromatic ring, allows for a wide range of chemical transformations.

In mechanistic studies, these compounds are instrumental in understanding enzyme-inhibitor interactions. The specific binding of the sulfonamide group to the zinc ion in the active site of carbonic anhydrases has been extensively studied, providing fundamental insights into enzyme catalysis and inhibition. chemicalbook.com Moreover, the investigation of how different substitution patterns on the benzene ring affect binding affinity and selectivity contributes to the principles of rational drug design. The study of their potential to induce apoptosis and the underlying cellular pathways bridges the gap between synthetic chemistry and molecular biology. chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,5-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUBHADNEPMWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601073
Record name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42480-70-6
Record name 4-Amino-2,5-dichlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 2,5 Dichlorobenzene 1 Sulfonamide and Its Analogues

Classical Approaches to Sulfonamide Synthesis

The traditional and most widely employed method for synthesizing sulfonamides relies on the reaction between a sulfonyl chloride and an amine. guidechem.com This approach is foundational in organic synthesis due to its reliability and the general availability of the starting materials.

Sulfonyl Chloride Reactivity with Amines

The cornerstone of classical sulfonamide synthesis is the formation of a sulfonyl chloride intermediate, which is then reacted with an amine or ammonia (B1221849). For the target molecule, a plausible route begins with 1,4-dichlorobenzene (B42874). This starting material undergoes an electrophilic aromatic substitution reaction known as chlorosulfonylation.

The process involves treating 1,4-dichlorobenzene with chlorosulfonic acid, often at elevated temperatures, to install the sulfonyl chloride group onto the benzene (B151609) ring. chemicalbook.com The directing effects of the chloro substituents guide the sulfonation primarily to the 2-position, yielding 2,5-dichlorobenzenesulfonyl chloride. chemicalbook.com This intermediate is a beige crystalline powder with a melting point of 36-37 °C. chemicalbook.comsigmaaldrich.com

Once the 2,5-dichlorobenzenesulfonyl chloride is obtained, it is reacted with an ammonia source to form the sulfonamide. This is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. alrasheedcol.edu.iq A base, such as pyridine (B92270) or an excess of ammonia, is typically used to neutralize the hydrochloric acid generated during the reaction. guidechem.com

To obtain the final product, 4-Amino-2,5-dichlorobenzene-1-sulfonamide, further steps of nitration followed by reduction would be necessary. The 2,5-dichlorobenzenesulfonamide (B1582122) would be nitrated to introduce a nitro group at the 4-position, followed by a reduction of the nitro group to the desired amino group.

Table 1: Classical Synthesis Pathway Example

Step Reactants Reagents/Conditions Product Typical Yield
1 1,4-Dichlorobenzene Chlorosulfonic acid, 150°C 2,5-Dichlorobenzenesulfonyl chloride ~85% chemicalbook.com
2 2,5-Dichlorobenzenesulfonyl chloride Aqueous Ammonia, heat 2,5-Dichlorobenzenesulfonamide High
3 2,5-Dichlorobenzenesulfonamide HNO₃/H₂SO₄ 4-Nitro-2,5-dichlorobenzenesulfonamide Variable

Amidation Reactions and Optimization Strategies

The amidation of sulfonyl chlorides is a critical step that can be optimized to maximize yield and purity. The reaction's efficiency is influenced by several factors, including the nature of the amine, the solvent, the base used, and the reaction temperature.

For the synthesis of primary sulfonamides like this compound, aqueous ammonia is a common and cost-effective nitrogen source. alrasheedcol.edu.iq The reaction is often heated to drive it to completion. alrasheedcol.edu.iq The choice of base is crucial for scavenging the HCl byproduct; while an excess of the amine nucleophile can serve this purpose, inorganic bases like sodium carbonate or organic bases like triethylamine (B128534) or pyridine are also frequently employed to prevent the formation of amine hydrochlorides, which would reduce the amount of free amine available for the reaction. guidechem.com

Solvent selection depends on the solubility of the reactants. Aprotic solvents are common, but for certain applications, aqueous or biphasic systems can be effective. alrasheedcol.edu.iq Optimization involves screening different combinations of these parameters to find the ideal conditions for a specific substrate, such as 2,5-dichlorobenzenesulfonyl chloride.

Table 2: Optimization Parameters for Sulfonamide Formation

Parameter Variation Effect on Reaction
Base Pyridine, Triethylamine, Na₂CO₃, Excess Amine Neutralizes HCl, prevents protonation of the amine nucleophile. Choice can affect reaction rate and work-up procedure. guidechem.com
Solvent Dichloromethane (B109758), THF, Acetonitrile, Water Affects solubility of reactants and can influence reaction rate. Aprotic solvents are common. alrasheedcol.edu.iq
Temperature 0°C to reflux Higher temperatures generally increase the reaction rate but may lead to side products. alrasheedcol.edu.iq

| Amine Source | Aqueous Ammonia, Ammonium Hydroxide, Ammonia Gas | The state and concentration of the ammonia source can impact the reaction's efficiency and ease of handling. |

Advanced Synthetic Routes for Benzenesulfonamide (B165840) Scaffolds

Modern synthetic chemistry has introduced several innovative methods for constructing sulfonamides, often providing milder conditions, better functional group tolerance, and access to novel chemical space compared to classical approaches.

Organometallic Reagent Applications in C-S Bond Formation

A powerful alternative to chlorosulfonylation involves the formation of a carbon-sulfur bond using organometallic reagents. This strategy typically starts with an aryl halide, which is converted into an organolithium or Grignard reagent. This organometallic species then reacts with a sulfur dioxide (SO₂) source, such as SO₂ gas or a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). This reaction forms a metal sulfinate salt in situ.

The sulfinate intermediate can be converted to the final sulfonamide in a one-pot procedure. Treatment of the sulfinate with an aminating agent under oxidative conditions (e.g., using aqueous amine and sodium hypochlorite) yields the desired sulfonamide. This method bypasses the need for harsh sulfonyl chloride intermediates. For the target molecule, this could involve forming an organometallic reagent from a protected 4-amino-2,5-dichlorobromobenzene.

N-Sulfinylhydroxylamine-Mediated Sulfonamide Synthesis

A novel one-step method for the direct synthesis of primary sulfonamides utilizes the reagent N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). orgsyn.org This approach involves reacting an organometallic reagent, such as a Grignard or organolithium compound, with t-BuONSO. orgsyn.org The reaction proceeds rapidly at low temperatures (-78 °C) to provide primary sulfonamides in good to excellent yields. orgsyn.org

This method is notable for its convenience and broad substrate scope, accommodating various (hetero)aryl and alkyl organometallic nucleophiles. orgsyn.org To synthesize an analogue of the target compound, one could envision starting with 1-bromo-2,5-dichlorobenzene, converting it to the corresponding Grignard reagent, and then reacting it with t-BuONSO to directly obtain 2,5-dichlorobenzenesulfonamide.

Green Chemistry Principles in Sulfonamide Preparation

Efforts to develop more environmentally benign synthetic methods have led to the application of green chemistry principles to sulfonamide synthesis. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One significant development is the synthesis of sulfonamides in water. rsc.org This method often involves reacting sulfonyl chlorides with amines using equimolar amounts under controlled pH, eliminating the need for organic bases and solvents. The product can often be isolated by simple filtration after acidification, leading to high yields and purity without extensive purification. rsc.org

Solvent-free, or neat, reaction conditions represent another green approach. nih.gov Microwave-assisted synthesis has also emerged as a tool to accelerate these reactions, often leading to shorter reaction times and cleaner product formation under solvent-free conditions. chemicalbook.com A mechanochemical approach using a ball mill offers a solvent-free, cost-effective, and environmentally friendly process for synthesizing sulfonamides from disulfides. google.com These green methodologies are particularly attractive for the amination step in the synthesis of this compound.

Table 3: Green Chemistry Approaches to Sulfonamide Synthesis

Approach Key Features Advantages
Aqueous Synthesis Water as solvent, dynamic pH control. rsc.org Environmentally benign, simplified workup, avoids organic bases. rsc.org
Solvent-Free Reactants mixed without a solvent, often at room temperature or with heating. nih.gov Reduces solvent waste, high atom economy.
Microwave-Assisted Use of microwave irradiation to heat the reaction. chemicalbook.com Rapid reaction times, often higher yields, cleaner reactions. chemicalbook.com

| Mechanochemistry | Solvent-free synthesis in a ball mill. google.com | Cost-effective, environmentally friendly, sustainable, metal-free options. google.com |

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound, the primary challenge is not one of stereoselectivity, as the molecule is achiral. However, regioselectivity is of paramount importance. The precise placement of the amino, chloro, and sulfonamide groups on the aromatic ring dictates the compound's properties and its utility as a chemical intermediate. The synthetic design must control the positions of the two chlorine atoms relative to the amino and sulfonamide groups, specifically achieving the 2,5-dichloro substitution pattern.

The electronic properties of the substituents guide the regiochemical outcome of electrophilic aromatic substitution reactions. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. Conversely, the sulfonamide group (-SO₂NH₂) and the chlorine atoms (-Cl) are deactivating groups. The sulfonamide group is primarily meta-directing, while chlorine is ortho-, para-directing. The interplay of these directing effects must be carefully managed throughout the synthetic sequence. For instance, introducing the chlorine atoms after the sulfonamide group is established will be influenced by the directing effects of both the amino (or a protected precursor) and sulfonamide moieties.

Synthetic Pathways to Dichlorinated Aminobenzenesulfonamides

The construction of dichlorinated aminobenzenesulfonamides can be approached through several synthetic routes, primarily involving the chlorination of an appropriate aminobenzenesulfonamide precursor or the sulfonation and amination of a pre-existing dichlorinated aniline (B41778).

Strategies for ortho- and para-Chlorination in the Benzene Ring

Achieving the specific 2,5-dichloro substitution pattern on an aniline or benzenesulfonamide backbone requires overcoming the strong directing effects of the initial substituents. Direct chlorination of 4-aminobenzenesulfonamide, for example, would likely lead to chlorination at the positions ortho to the strongly activating amino group (positions 3 and 5). Therefore, alternative strategies are necessary.

One common approach involves the use of a protecting group for the amine, such as an acetyl group (acetanilide). The resulting N-acetyl group is still ortho-, para-directing but is less activating than a free amino group, which can help to moderate the reaction and, in some cases, influence the regiochemical outcome. However, even with acetanilide, a mixture of ortho and para chlorinated products is often obtained.

More advanced methods for regioselective chlorination have been developed. For instance, organocatalysis has emerged as a powerful tool for directed chlorination. Secondary amine organocatalysts have been shown to facilitate highly ortho-selective chlorination of anilines using sulfuryl chloride as the chlorine source under mild conditions. rsc.orgnih.gov While this directs chlorination to the ortho position, it highlights the potential of catalyst control to achieve specific isomers. For a 2,5-dichloro pattern, a multi-step sequence is typically required. A plausible route could start with 1,4-dichlorobenzene, which can be sulfonated to yield 2,5-dichlorobenzenesulfonic acid. Subsequent conversion to the sulfonyl chloride and then to the sulfonamide would set the stage for the introduction of the amino group.

Another strategy involves the chlorination of compounds where the desired positions are activated. For example, the chlorination of ortho-cresol has been studied to control the para/ortho ratio of the products. lookchem.com While not directly analogous, these studies on controlling chlorination selectivity are informative. The use of different chlorinating agents, such as sulfuryl chloride in the presence of specific catalysts, can influence the isomeric ratio of the products. lookchem.comgoogle.com For example, reacting toluene (B28343) with chlorine in the presence of a Lewis acid and a diphenyl selenide (B1212193) co-catalyst has been shown to favor the para-chloro isomer. google.com

A process for the nuclear chlorination of aromatic amines in the para position has been described using cupric chloride in an aqueous hydrochloric acid medium. google.com This method is noted to almost exclusively yield the para-chloro derivative, with ortho substitution occurring if the para position is blocked. google.com This suggests a potential pathway where a 2-chloroaniline (B154045) could be selectively chlorinated at the para position (to give 2,5-dichloroaniline) before subsequent sulfonation and sulfonamide formation.

Introduction of the Amino Group at Specific Aromatic Positions

The introduction of an amino group at a specific position on a dichlorinated benzene ring is most commonly achieved through the reduction of a nitro group. This two-step process—nitration followed by reduction—is a cornerstone of aromatic chemistry.

For the synthesis of this compound, a logical precursor would be 2,5-dichloronitrobenzene. The nitration of 1,4-dichlorobenzene would yield this precursor. The nitro group is deactivating and meta-directing. Starting with 1,4-dichlorobenzene, nitration would be directed by the chloro groups to the position ortho to one chlorine and meta to the other, which is the desired position 2. However, the directing effects of the two chlorine atoms are opposing, which can lead to mixtures. A more controlled approach might start from a different precursor.

Once the 2,5-dichloro-4-nitrobenzene-1-sulfonamide is obtained, the final step would be the reduction of the nitro group to an amino group. A wide variety of reagents can be used for this transformation, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic solution such as tin (Sn) or iron (Fe) in hydrochloric acid.

An alternative is the direct amination of an activated aromatic ring, though this is less common for this type of substitution pattern.

Scale-Up Considerations and Industrial Synthesis Approaches

The industrial synthesis of fine chemicals like this compound prioritizes cost-effectiveness, safety, efficiency, and environmental impact. The chosen synthetic route must be robust, reproducible, and scalable.

For a multi-step synthesis, process optimization at each stage is crucial. This includes optimizing reaction conditions (temperature, pressure, reaction time), catalyst loading, and solvent choice to maximize yield and minimize waste. The use of hazardous reagents, such as strong acids or toxic metals, requires specialized handling and disposal procedures, adding to the cost and complexity of the process.

A potential industrial route for a related compound, 4-amino-5,6-dichlorobenzene-1,3-disulfonamide, involves the reaction of 4-amino-6-chlorobenzene-1,3-disulfonamide with hydrogen peroxide and hydrochloric acid. chemicalbook.com This highlights that industrial syntheses may utilize different reagents and pathways than those typically employed in a laboratory setting.

The scalability of certain reactions can be a challenge. For example, highly exothermic reactions, such as nitrations, require careful thermal management on a large scale to prevent runaway reactions. Similarly, catalytic hydrogenations require specialized high-pressure reactors. The use of flow chemistry is an increasingly adopted strategy in the pharmaceutical and fine chemical industries to address some of these challenges. nih.gov Continuous flow reactors can offer better control over reaction parameters, improved safety for hazardous reactions, and can be more easily scaled up. nih.gov

Below is a table summarizing potential synthetic strategies for dichlorinated aminobenzenesulfonamides, based on established chemical principles.

Starting MaterialKey Transformation StepsTarget Intermediate/ProductKey Considerations
1,4-Dichlorobenzene1. Sulfonation2. Chlorosulfonation3. Amination (to form sulfonamide)4. Nitration5. ReductionThis compoundControl of regioselectivity during sulfonation and nitration.
4-Aminobenzenesulfonamide1. Protection of amino group (e.g., acetylation)2. Dichlorination3. DeprotectionThis compoundAchieving the 2,5-dichloro isomer selectively over other isomers.
2,5-Dichloroaniline (B50420)1. Sulfonation2. Conversion to sulfonyl chloride3. Formation of sulfonamideThis compoundThe amino group must be protected during sulfonation to prevent side reactions.

This interactive table can be filtered and sorted based on the starting material or key transformations.

Chemical Reactivity and Derivatization of 4 Amino 2,5 Dichlorobenzene 1 Sulfonamide

Reactivity of the Primary Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo various reactions, primarily at the nitrogen atom. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

N-Alkylation and N-Acylation Reactions

The hydrogen atoms of the primary sulfonamide are acidic and can be substituted through reactions with electrophiles. N-alkylation introduces alkyl groups onto the sulfonamide nitrogen, typically by reaction with alkyl halides in the presence of a base to deprotonate the sulfonamide. Similarly, N-acylation involves the reaction with acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine (B92270), to form N-acylsulfonamides. These reactions are fundamental for modifying the electronic and steric properties of the sulfonamide group.

A general method for the N-acylation of sulfonamides involves the use of carboxylic acid chlorides or anhydrides. These reactions can be carried out in solvents like dichloromethane (B109758) or even under solvent-free conditions, sometimes facilitated by a catalyst.

Formation of Sulfonylurea and Related Derivatives

One of the most significant reactions of primary sulfonamides is their condensation with isocyanates to form sulfonylureas. This reaction typically proceeds via nucleophilic attack of the deprotonated sulfonamide nitrogen on the electrophilic carbon of the isocyanate. The reaction is often carried out in a basic medium. dergipark.org.tr Sulfonylureas are an important class of compounds with a history of use in various applications.

The general synthesis of sulfonylureas from sulfonamides and isocyanates can be represented as follows: R-SO₂NH₂ + R'-N=C=O → R-SO₂NH-CO-NH-R'

In a typical procedure, the sulfonamide is treated with an isocyanate in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). dergipark.org.tr

Oxidative and Reductive Transformations of the Sulfonamide Group

The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore generally resistant to further oxidation. However, the N-H bonds can be susceptible to some oxidative reactions under specific conditions. Reductive cleavage of the sulfonamide group is challenging but can be achieved using strong reducing agents, though this is not a common transformation.

Transformations Involving the Aromatic Amino Group

The aromatic amino group (-NH₂) is a key site for a variety of chemical modifications, enabling the introduction of diverse functionalities onto the benzene (B151609) ring.

Diazotization and Coupling Reactions

The primary aromatic amino group of 4-amino-2,5-dichlorobenzene-1-sulfonamide can be readily converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. cuhk.edu.hknih.gov

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions. One of the most important of these is azo coupling, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or aromatic amines, to form brightly colored azo compounds. cuhk.edu.hknih.govjbiochemtech.com For instance, the coupling of a diazonium salt with 2-naphthol (B1666908) in an alkaline medium yields an azo dye. cuhk.edu.hk A patent describes the use of 4-amino-2,5-dichlorobenzenesulfonic acid in the preparation of aminoazo dyes, highlighting the industrial relevance of this reaction. google.com

Table 1: General Conditions for Diazotization and Azo Coupling

StepReagentsTemperatureKey Observations
DiazotizationSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0-5 °CFormation of a diazonium salt solution.
Azo CouplingCoupling Component (e.g., 2-Naphthol), Sodium Hydroxide (NaOH)0-5 °CFormation of a colored precipitate (azo dye).

Amide and Imine Formation

The aromatic amino group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. This reaction, often requiring a coupling agent or activation of the carboxylic acid, is a fundamental method for creating a peptide-like bond.

Furthermore, the amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgnih.gov This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond in imines provides a platform for further chemical modifications. The reaction is reversible and the pH needs to be controlled for optimal imine formation. libretexts.org

Table 2: General Reactions of the Aromatic Amino Group

ReactionReagentProduct
Amide FormationCarboxylic Acid (or derivative)Amide
Imine FormationAldehyde or KetoneImine (Schiff Base)

Nucleophilic Aromatic Substitution Pathways

The benzene ring of this compound is rendered significantly electron-deficient by the presence of three powerful electron-withdrawing substituents (two chloro atoms and a sulfonamide group). This electronic feature makes the scaffold susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In this pathway, a potent nucleophile attacks the aromatic ring and displaces one of the chlorine atoms.

The regiochemical outcome of such a substitution is dictated by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. The sulfonamide group, being in the para position relative to the C-5 chlorine and meta to the C-2 chlorine, exerts a strong activating effect, particularly at the C-5 position. Consequently, nucleophilic attack is often favored at this site. Research has demonstrated the successful displacement of the chlorine atom at the C-5 position by various nucleophiles, including amines and alkoxides, to yield 5-substituted-4-amino-2-chlorobenzene-1-sulfonamide derivatives. For instance, reaction with primary or secondary amines under suitable conditions can lead to the formation of the corresponding 5-amino-substituted products, a key step in the synthesis of certain kinase inhibitors.

Reactivity at the Halogenated Aromatic Core

The two chlorine atoms on the aromatic ring represent key handles for molecular diversification, primarily through metal-catalyzed cross-coupling reactions. Their differential electronic environments provide opportunities for selective functionalization.

The chlorine atoms serve as versatile leaving groups for transition-metal-catalyzed reactions. The C-Cl bond at the C-5 position is ortho to the strongly electron-withdrawing sulfonamide group, making it more electron-deficient and potentially more reactive towards oxidative addition in catalytic cycles compared to the C-Cl bond at the C-2 position. This inherent difference in reactivity is a cornerstone for achieving selective, halogen-directed functionalization of the molecular core.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of this compound. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, alkynyl, and amino groups.

Suzuki Coupling: This reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. It has been employed to introduce new aryl or heteroaryl moieties, significantly increasing molecular complexity.

Sonogashira Coupling: This method facilitates the creation of a C-C bond between the aryl chloride and a terminal alkyne. It is particularly valuable for synthesizing precursors to heterocyclic systems or for use as a rigid linker in drug design.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with an amine. It provides a direct route to synthesize derivatives with substituted amino groups at the chlorinated positions, which is a common motif in pharmacologically active compounds.

The selection of the catalyst, ligands, and reaction conditions can influence which of the two chlorine atoms reacts. In many reported syntheses, derivatization occurs at the C-5 position, which is activated by the ortho-sulfonamide group.

Reaction TypeCoupling PartnerTypical Catalyst/Ligand SystemPosition of FunctionalizationResulting Structure
Suzuki CouplingAryl/Heteroaryl Boronic AcidPd(OAc)2 / SPhosC-55-Aryl-4-amino-2-chlorobenzene-1-sulfonamide
Sonogashira CouplingTerminal AlkynePdCl2(PPh3)2 / CuIC-54-Amino-2-chloro-5-(alkynyl)benzene-1-sulfonamide
Buchwald-Hartwig AminationPrimary/Secondary AminePd2(dba)3 / XantphosC-54,5-Diamino-2-chlorobenzene-1-sulfonamide derivative

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer a highly efficient approach to building molecular complexity. The primary amino group of this compound makes it a suitable candidate for participation in various MCRs. While specific literature examples detailing the use of this exact molecule in MCRs are not widespread, its structure suggests potential applicability in well-known reactions. For example, it could serve as the amine component in the Ugi or Passerini reactions, allowing for the rapid assembly of complex scaffolds incorporating the dichlorosulfonamide moiety. Such a strategy would be a highly atom-economical route to novel compound libraries.

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of individual atoms. For 4-Amino-2,5-dichlorobenzene-1-sulfonamide, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

It is important to note that while the following spectral data are based on established principles and analysis of similar compounds, specific experimental values for this compound are not widely available in the public domain and should be confirmed by experimental analysis.

¹H NMR Spectral Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to reveal the electronic environment of the protons. The aromatic region will be of particular interest, showcasing the protons attached to the dichlorinated benzene (B151609) ring. The amino (-NH₂) and sulfonamide (-SO₂NH₂) protons will also present characteristic signals.

The two aromatic protons are in different chemical environments and are expected to appear as distinct singlets, as their coupling to each other would be a very small 4-bond coupling, which is often not resolved. The proton at position 3 is deshielded by the adjacent sulfonamide group and one of the chlorine atoms, while the proton at position 6 is influenced by the amino group and the other chlorine atom. The amino and sulfonamide protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.8 - 8.0s
H-67.3 - 7.5s
-NH₂ (amino)4.0 - 5.0br s
-SO₂NH₂ (sulfonamide)7.0 - 7.5br s

Data are predicted based on analogous compounds and general NMR principles.

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents (amino, chloro, and sulfonamide groups).

The carbon atoms directly bonded to the chlorine atoms (C-2 and C-5) and the sulfonamide group (C-1) are expected to be significantly deshielded. The carbon atom attached to the amino group (C-4) will also show a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1140 - 145
C-2130 - 135
C-3120 - 125
C-4145 - 150
C-5125 - 130
C-6115 - 120

Data are predicted based on analogous compounds and general NMR principles.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, observable correlations would be minimal due to the isolated nature of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For instance, the proton at H-3 would be expected to show correlations to C-1, C-2, C-4, and C-5. The proton at H-6 would show correlations to C-1, C-2, C-4, and C-5. The amino and sulfonamide protons would also show correlations to adjacent carbons, further confirming the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Analysis of Sulfonamide (-SO₂NH₂) Vibrational Modes

The sulfonamide group is a key feature of this molecule and gives rise to strong and characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent.

Table 3: Characteristic IR Frequencies for the Sulfonamide Group

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Asymmetric SO₂ stretching1317 - 1344
Symmetric SO₂ stretching1147 - 1187
S-N stretching906 - 924

Data based on general ranges for arylsulfonamides. nih.gov

Characterization of Aromatic C-H and Amino (N-H) Stretching Frequencies

The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. The amino group (-NH₂) exhibits two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. These bands are generally found in the region of 3300-3500 cm⁻¹.

Table 4: Characteristic IR Frequencies for Aromatic C-H and Amino N-H Bonds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic C-H stretching3000 - 3100
Asymmetric N-H stretching (amino)3390 - 3480
Symmetric N-H stretching (amino)3279 - 3390

Data based on general ranges for substituted anilines and arylsulfonamides. nih.gov

The presence of strong absorption bands in these specified regions in an experimental IR spectrum would provide compelling evidence for the presence of the sulfonamide, amino, and dichlorinated aromatic moieties within the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₆H₆Cl₂N₂O₂S, the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental HRMS measurements, allowing for confident identification and differentiation from compounds with the same nominal mass.

Table 1: Theoretical Mass Calculation for this compound

Element Count Atomic Mass (amu) Total Mass (amu)
Carbon (¹²C) 6 12.000000 72.000000
Hydrogen (¹H) 6 1.007825 6.046950
Chlorine (³⁵Cl) 2 34.968853 69.937706
Nitrogen (¹⁴N) 2 14.003074 28.006148
Oxygen (¹⁶O) 2 15.994915 31.989830
Sulfur (³²S) 1 31.972071 31.972071

| Total Monoisotopic Mass | | | 239.952705 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the presence and elemental composition of this compound.

Both Electrospray Ionization (ESI) and Electron Ionization (EI) are common techniques used to generate ions for mass spectrometric analysis, each providing complementary information.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for obtaining information about the intact molecule. For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would likely reveal characteristic fragmentation patterns of sulfonamides. A common fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of approximately 64 Da. This occurs through a rearrangement process. The presence of electron-withdrawing chlorine atoms on the aromatic ring can influence this fragmentation.

Electron Ionization (EI): EI is a higher-energy ionization technique that leads to more extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While a complete EI mass spectrum for this compound is not available, general fragmentation patterns for aromatic sulfonamides suggest several likely cleavage points. These include the cleavage of the C-S and S-N bonds, leading to fragments corresponding to the dichlorinated aminophenyl group and the sulfonamide moiety. The molecular ion peak (M⁺) may also be observed, though it might be of low intensity due to the extensive fragmentation.

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure determination for this compound has not been reported in the reviewed literature, a detailed crystallographic analysis of its isomer, 4-Amino-3,5-dichlorobenzenesulfonamide (B1346951) , provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.gov The study of this closely related compound offers a robust model for understanding the structural characteristics of dichlorinated aminobenzenesulfonamides.

The crystallographic analysis of 4-Amino-3,5-dichlorobenzenesulfonamide reveals that the sulfonamide and amino groups adopt a specific orientation relative to the benzene ring. nih.gov In this isomer, the oxygen atoms of the sulfonamide group are situated on one side of the benzene ring, while the amino group is located on the opposite side. nih.gov This anti-conformation is a common feature in the crystal structures of sulfonamides and is influenced by the electronic and steric effects of the substituents. For this compound, a similar conformational preference would be anticipated, governed by the interplay of the chloro, amino, and sulfonamide groups.

The crystal packing of sulfonamides is typically dominated by a network of intermolecular interactions, which are crucial in defining the supramolecular architecture. nih.govresearchgate.net In the crystal structure of 4-Amino-3,5-dichlorobenzenesulfonamide, several key interactions are observed:

N-H···O Hydrogen Bonds: Adjacent molecules are linked by N-H···O hydrogen bonds, a characteristic and strong interaction in sulfonamides. nih.gov These bonds form a three-dimensional network within the crystal. nih.gov

π-π Stacking: The aromatic rings of neighboring molecules engage in π-π stacking interactions. nih.gov In the case of the 3,5-dichloro isomer, a centroid-centroid distance of 3.7903 (12) Å is reported, indicating significant aromatic stacking. nih.gov

Cl···Cl Contacts: The presence of chlorine atoms allows for short Cl···Cl contacts, with a reported distance of 3.3177 (10) Å in the isomer, suggesting the role of halogen interactions in the crystal packing. nih.gov

N-H···Cl Interactions: An intermolecular N-H···Cl hydrogen bond is also observed in the crystal structure of the isomer. nih.gov

These types of interactions would be expected to play a significant role in the crystal packing of this compound as well.

The combination of the aforementioned intermolecular interactions leads to a specific and stable crystal packing arrangement. For 4-Amino-3,5-dichlorobenzenesulfonamide, these interactions result in a monoclinic crystal system with the space group P2₁/c. nih.gov The unit cell parameters for this isomer are detailed in the table below.

Table 2: Crystal Data for 4-Amino-3,5-dichlorobenzenesulfonamide nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.9544 (17)
b (Å) 13.387 (3)
c (Å) 7.5673 (15)
β (°) 95.809 (2)
Volume (ų) 902.4 (3)

This detailed crystallographic information for a closely related isomer provides a strong predictive framework for the solid-state structure of this compound, highlighting the expected molecular conformation and the key intermolecular forces that govern its supramolecular assembly.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for the separation, identification, and purity assessment of compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful analytical tools. HPLC is predominantly used for purity assessment and the separation of the compound from non-volatile impurities, while GC-MS is suitable for the analysis of volatile derivatives and impurities.

The development of a robust HPLC method is crucial for accurately determining the purity of this compound and for separating it from potential impurities and degradation products. A common approach for sulfonamides is reversed-phase HPLC (RP-HPLC) with UV detection.

A typical RP-HPLC method for a related compound, 4-amino benzene sulphonamide, utilizes a C8 or C18 stationary phase. wu.ac.th For this compound, a similar approach is applicable. The method development would involve optimizing several key parameters to achieve a good resolution, peak shape, and sensitivity.

Stationary Phase: A C18 (octadecylsilyl) column is a common first choice due to its hydrophobicity, which is suitable for retaining and separating a moderately polar compound like this compound. The particle size of the stationary phase (e.g., 5 µm) and the column dimensions (e.g., 250 mm x 4.6 mm) are selected to balance separation efficiency and analysis time.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer and its pH can significantly impact the retention and peak shape of the analyte, especially for a compound with an amino group. An acidic mobile phase (e.g., using formic acid or acetic acid) is often employed to ensure the amino group is protonated, leading to sharper peaks. The organic modifier, commonly acetonitrile or methanol, is used to control the elution strength. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate compounds with a range of polarities.

Detection: A UV-Visible or Photo-Diode Array (PDA) detector is commonly used for the detection of sulfonamides. wu.ac.th The wavelength of detection is chosen based on the UV absorbance spectrum of this compound, typically at its wavelength of maximum absorbance (λmax) to ensure high sensitivity. For sulfonamides, this is often in the range of 250-280 nm. A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment.

Method Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. wu.ac.th

Below is an interactive data table summarizing typical parameters for an HPLC method developed for the analysis of this compound.

ParameterConditionRationale
Instrument High-Performance Liquid Chromatograph with PDA DetectorProvides reliable separation and spectral data for peak purity analysis.
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and resolution for sulfonamides.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent protonation of the amino group.
Mobile Phase B AcetonitrileCommon organic modifier for controlling elution strength in RP-HPLC.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% BA gradient is essential for eluting the main compound and any impurities with different polarities within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure optimal efficiency. wu.ac.th
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 265 nmA common wavelength for sulfonamides, providing good sensitivity. wu.ac.th

The following table presents hypothetical validation data for the developed HPLC method, illustrating the expected performance characteristics.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Specificity No interference from blank and placeboPeak is spectrally pure and well-resolved from other components.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound is a non-volatile compound due to the presence of polar amino and sulfonamide functional groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis.

Derivatization: The primary goal of derivatization is to replace the active hydrogens on the amino and sulfonamide groups with less polar, more volatile moieties. Common derivatization approaches for compounds containing amino and sulfonamide groups include silylation and acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups. The reaction is typically carried out in an aprotic solvent at an elevated temperature.

Acylation: Acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amino and sulfonamide groups to form fluoroacyl derivatives. These derivatives are often highly volatile and electron-capturing, which can enhance sensitivity in certain MS detection modes.

A study on the nitrogen stable isotope analysis of sulfonamides utilized (trimethylsilyl)diazomethane (TMSD) for methylation at the N1 position of the sulfonamide group, rendering the compounds suitable for GC analysis. nih.gov This highlights a specific derivatization strategy that could be adapted for this compound.

GC-MS Analysis: Once derivatized, the sample is injected into the gas chromatograph. The separation is achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The temperature of the GC oven is programmed to ramp up, allowing for the separation of derivatives based on their boiling points and interactions with the stationary phase.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each derivative, allowing for its unequivocal identification. The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for the targeted quantification of the main compound and known impurities with high sensitivity.

Below is an interactive data table outlining a potential GC-MS method for the analysis of a derivatized this compound.

ParameterConditionRationale
Instrument Gas Chromatograph coupled to a Mass SpectrometerProvides separation and structural information for volatile compounds.
Derivatization Reagent BSTFA with 1% TMCSA common and effective silylating agent for amines and sulfonamides.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A widely used, robust, and low-bleed column suitable for a broad range of applications.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Temperature Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 minA temperature program is necessary to achieve separation of derivatives with different volatilities.
MS Transfer Line Temp. 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range 50 - 550 amuA typical mass range to capture the molecular ion and significant fragment ions of the derivatized compound.

The following table shows hypothetical mass spectral data for the bis-trimethylsilyl derivative of this compound.

DerivativeMolecular Ion (m/z)Key Fragment Ions (m/z)
Bis-TMS-4-Amino-2,5-dichlorobenzene-1-sulfonamide384 (M+)369 ([M-CH3]+), 292 ([M-SO2NHTMS]+), 73 ([Si(CH3)3]+)

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in dedicated computational and theoretical studies for the chemical compound this compound. Despite extensive searches for research focusing on its specific quantum chemical calculations, molecular dynamics, and structure-property relationships, there is insufficient data to construct a detailed analysis as per the requested outline.

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. nih.gov Methodologies such as Density Functional Theory (DFT) are commonly employed to investigate the electronic structure and reactivity of compounds. nih.gov Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher polarizability and reactivity. nih.gov

Furthermore, the mapping of the Molecular Electrostatic Potential (MESP) surface is a valuable technique used to understand the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net Conformational analysis and energy minimization studies are also standard computational procedures to determine the most stable three-dimensional structure of a molecule. nih.gov

For more complex analyses, Molecular Dynamics (MD) simulations can predict the dynamic behavior of a molecule over time, providing insights into its flexibility and interactions with its environment. nih.gov Additionally, Quantitative Structure-Property Relationship (QSPR) modeling involves calculating various molecular descriptors to correlate a molecule's structure with its physical and chemical properties. mdpi.com

While these computational methods are well-established and frequently applied to various sulfonamides and their derivatives, specific studies detailing these properties for this compound are not present in the public domain. Research in this area tends to focus on series of compounds to derive broader structure-activity relationships or on molecules with known significant biological activity. mdpi.comnih.govmdpi.com Without dedicated scholarly articles or database entries, a scientifically accurate and thorough report on the computational and theoretical investigations of this compound cannot be generated at this time.

Computational and Theoretical Investigations

Quantitative Structure-Property Relationship (QSPR) Modeling

Predictive Modeling of Chemical Reactivity and Interactions

The chemical reactivity of 4-Amino-2,5-dichlorobenzene-1-sulfonamide can be effectively modeled using computational techniques such as Density Functional Theory (DFT). nih.gov These models provide insights into the electron distribution within the molecule, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, marking them as sites for nucleophilic interactions. indexcopernicus.com

Frontier molecular orbital analysis further elucidates the reactive nature of the compound. The distribution of HOMO and LUMO across the molecule highlights the orbitals that participate in chemical reactions. In sulfonamides, the HOMO is often localized on the amino group and the benzene (B151609) ring, while the LUMO may be distributed over the sulfonyl group. This distribution is crucial for predicting how the molecule will interact with other chemical species. indexcopernicus.com

Table 1: Representative Global Reactivity Descriptors Calculated for a Sulfonamide Derivative

ParameterValue (eV)Description
EHOMO-6.5470Energy of the Highest Occupied Molecular Orbital
ELUMO-3.297Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.25A smaller gap indicates higher reactivity
Ionization Potential (I)6.5470The energy required to remove an electron
Electron Affinity (A)3.297The energy released when an electron is added
Electronegativity (χ)4.922The power of an atom to attract electrons
Chemical Hardness (η)1.625Resistance to change in electron distribution
Chemical Softness (S)0.615The reciprocal of hardness, indicating reactivity
Electrophilicity Index (ω)7.46A measure of the electrophilic power of a molecule

Note: Data presented is for a representative sulfonamide compound to illustrate the types of parameters obtained from computational analysis. mdpi.com

Molecular Docking Studies for Intermolecular Binding Prediction (Focusing on Chemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to predict its binding affinity and interaction patterns with biological macromolecules, such as enzymes or receptors. mdpi.com

These studies are instrumental in understanding the intermolecular forces that govern the binding process. The sulfonamide group is a key player in these interactions, often forming hydrogen bonds with amino acid residues in the active site of a protein. The -SO2- moiety can act as a hydrogen bond acceptor, while the -NH- group can act as a hydrogen bond donor. nih.gov The amino group on the benzene ring can also participate in hydrogen bonding.

Table 2: Illustrative Molecular Docking Results for Sulfonamide Derivatives with a Protein Target

CompoundDocking Score (kcal/mol)Interacting ResiduesTypes of Interactions
Sulfonamide Derivative A-9.8HIS:90, HIS:232Hydrogen Bonding
Sulfonamide Derivative B-8.5PHE:864, ASP:863π-π Stacking, Hydrogen Bonding
Sulfonamide Derivative C-7.9LYS:753Hydrogen Bonding

Note: This table provides hypothetical data based on docking studies of various sulfonamide compounds to illustrate the nature of the results obtained. mdpi.comnih.gov

Spectroscopic Property Prediction through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules, including FT-IR, UV-Vis, and NMR spectra. researchgate.netcolab.ws These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

For this compound, theoretical FT-IR spectroscopy would predict the vibrational frequencies of its functional groups. For instance, the characteristic stretching frequencies of the N-H bonds in the amino and sulfonamide groups, the S=O double bonds, and the C-Cl bonds can be calculated. These predictions are valuable for interpreting experimental IR spectra.

Theoretical UV-Vis spectroscopy, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra of the compound. researchgate.net This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can provide insights into the electronic structure of the molecule. Transitions are often of the π → π* and n → π* type. nih.gov

Computational NMR spectroscopy predicts the chemical shifts (δ) of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus. By comparing the theoretical and experimental NMR spectra, the assignment of signals to specific atoms in the molecule can be confirmed. researchgate.net

Table 3: Predicted Spectroscopic Data for a Sulfonamide Structure

Spectroscopic TechniquePredicted ParameterValue
FT-IRN-H Stretching Frequency3450, 3337 cm⁻¹
FT-IRC=N Stretching Frequency2181 cm⁻¹
¹H NMRChemical Shift (NH₂)7.07 ppm
¹H NMRChemical Shift (CH)5.74 ppm
¹³C NMRChemical Shift (C-O)55.21 ppm
¹³C NMRChemical Shift (C-H)36.23 ppm

Note: The data in this table is derived from a study on a complex molecule containing a dichlorophenyl group to illustrate the nature of computationally predicted spectroscopic data. mdpi.com

Role As a Precursor and Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The presence of the amine and sulfonamide groups, along with the chlorinated benzene (B151609) ring, allows for a variety of chemical transformations, establishing 4-Amino-2,5-dichlorobenzene-1-sulfonamide as a key building block in synthetic organic chemistry.

One of the notable applications of this compound is in the synthesis of analogs of diclofenac (B195802) sodium, a widely known nonsteroidal anti-inflammatory drug (NSAID). The core structure of diclofenac features a 2-(2,6-dichloroanilino)phenylacetic acid backbone. Researchers have utilized the 2,5-dichloroaniline (B50420) scaffold provided by this compound to create novel derivatives with potential therapeutic activities.

For instance, new Schiff bases and N-acetyl-β-lactams have been synthesized starting from this sulfonamide. The synthetic pathway often involves the initial conversion of the amino group into other functionalities, which then undergo cyclization or condensation reactions to yield the target analogs. These efforts aim to explore new chemical space around the diclofenac scaffold, potentially leading to compounds with improved efficacy or different biological targets. A series of diclofenac-based compounds incorporating a sulfonamide group has been synthesized and evaluated for their anti-inflammatory and analgesic properties.

Table 1: Synthesis of Diclofenac Analogs from this compound

Starting MaterialReagents/ConditionsProduct TypePotential Application
This compoundAromatic aldehydesSchiff BasesAntimicrobial, Anti-inflammatory
Schiff Base IntermediateChloroacetyl chloride, Triethylamine (B128534)N-acetyl-β-lactamsAntimicrobial, Anti-inflammatory

The amino group of this compound serves as a convenient handle for the construction of various heterocyclic rings, which are prevalent in medicinal chemistry. The synthesis of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives are prominent examples.

The general synthetic strategy involves the reaction of the amino group to form an intermediate that can then be cyclized. For example, reaction with carbon disulfide and subsequent treatment with hydrazine (B178648) hydrate (B1144303) can lead to a key intermediate which, upon reaction with various reagents, yields substituted triazoles. Similarly, reaction with acyl or aroyl chlorides followed by cyclization with a dehydrating agent can produce oxadiazole rings. These heterocyclic systems are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties.

Table 2: Heterocyclic Scaffolds Synthesized from this compound

HeterocycleKey ReagentsGeneral Synthetic Step
1,2,4-TriazolesCarbon disulfide, Hydrazine hydrateFormation of a thiosemicarbazide (B42300) intermediate followed by cyclization.
1,3,4-OxadiazolesAcyl/Aroyl chlorides, Dehydrating agent (e.g., POCl₃)Formation of an N-acylhydrazide intermediate followed by cyclodehydration.

Development of Functional Materials Utilizing Sulfonamide Derivatives

The sulfonamide group in this compound and its derivatives imparts specific electronic and hydrogen-bonding properties that can be exploited in the design of functional materials. While research in this area is emerging, the inherent characteristics of sulfonamides suggest potential applications in polymers, sensors, and nonlinear optical materials.

Derivatives of aromatic sulfonamides are known to form stable, ordered structures through hydrogen bonding, which is a desirable feature for creating crystalline materials with specific optical or electronic properties. The presence of heavy chlorine atoms can also influence the photophysical properties of derived molecules.

Strategies for Diversity-Oriented Synthesis from this compound

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules from a common starting material. This compound is an excellent candidate for DOS due to its multiple, orthogonally reactive functional groups.

A possible DOS strategy would involve:

Initial Derivatization: Selective reaction at the amino group (e.g., acylation, alkylation, diazotization) or the sulfonamide nitrogen (e.g., N-alkylation, N-arylation).

Scaffold Elaboration: Utilizing the newly introduced functionality to build different molecular skeletons. For example, a diazotized intermediate could undergo various coupling reactions to introduce a wide range of substituents.

Cyclization Reactions: Employing the amino and sulfonamide groups in concert or separately to construct diverse heterocyclic ring systems.

This approach would allow for the rapid generation of a library of compounds with varied structures and potential biological activities, starting from a single, readily available precursor.

Applications in Catalyst Design and Ligand Development

The sulfonamide moiety is a known coordinating group for various metal ions. This property, combined with the rigid aromatic backbone of this compound, makes its derivatives potential candidates for the development of novel ligands for catalysis.

By modifying the amino group with other coordinating functionalities, bidentate or tridentate ligands can be synthesized. These ligands could then be complexed with transition metals to form catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by the electron-withdrawing effects of the chlorine atoms and the sulfonamide group.

Mechanistic and Intermolecular Interaction Studies

Molecular Recognition Mechanisms of Sulfonamide Moieties

The sulfonamide group is a cornerstone of molecular recognition for a vast class of biologically active compounds. Its ability to engage in a variety of highly specific, non-covalent interactions dictates its binding affinity and specificity for protein targets. The primary interactions involving the sulfonamide moiety include hydrogen bonding, metal coordination, and π-system interactions.

The nitrogen atom of the primary sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. This dual nature allows for the formation of a robust network of hydrogen bonds within a protein's active site. For instance, in many enzyme-inhibitor complexes, the sulfonamide oxygens accept hydrogen bonds from backbone amide protons of key amino acid residues, while the NH₂ group donates a proton to a nearby acceptor.

In the context of metalloenzymes, the sulfonamide group is a premier zinc-binding group (ZBG). In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the catalytic zinc ion (Zn²⁺) found in the active site of enzymes like carbonic anhydrase, displacing a water molecule or hydroxide ion. This coordination is a critical step in the mechanism of inhibition for many sulfonamide-based drugs.

Crystal structure analyses of related dichlorinated sulfonamides, such as the 3,5-dichloro isomer, provide insight into the intermolecular forces at play. In the solid state, molecules of 4-Amino-3,5-dichlorobenzenesulfonamide (B1346951) are linked by a network of intermolecular N—H···O hydrogen bonds. nih.gov Furthermore, the structure is stabilized by π–π stacking interactions between the benzene (B151609) rings of adjacent molecules and short Cl···Cl contacts, indicating the importance of halogen interactions in the crystal packing. nih.gov These observations highlight the diverse set of non-covalent forces that the functional groups of 4-Amino-2,5-dichlorobenzene-1-sulfonamide can deploy.

Table 1: Key Intermolecular Interactions of the Sulfonamide Moiety
Interaction TypeMoiety Atoms InvolvedTypical Interacting Partner in ProteinsSignificance in Molecular Recognition
Hydrogen Bond DonationN-H of sulfonamideCarbonyl oxygen, hydroxyl groups (e.g., Thr)Orientation and specificity
Hydrogen Bond AcceptanceS=O oxygensAmide N-H of protein backbone (e.g., Thr)Anchoring the molecule in the binding site
Metal Ion CoordinationDeprotonated Nitrogen (NH⁻)Catalytic Zn²⁺ ion in metalloenzymesKey inhibitory mechanism
π–π StackingAromatic RingAromatic residues (e.g., Phe, Tyr, His)Stabilization of the ligand-protein complex
Halogen InteractionsChlorine atomsHydrophobic residues, backbone atoms (O, N)Enhanced binding affinity and specificity

Chemical Biology Investigations of Sulfonamide Interactions with Macromolecules

Benzenesulfonamides are known to bind in well-defined active site clefts of various enzymes. A prototypical example is the active site of human carbonic anhydrase II (hCA II). This active site is a conical cleft, approximately 15 Å deep, with the catalytic Zn²⁺ ion located at its base. The site is divided into two distinct regions: a hydrophilic half and a hydrophobic half.

The binding of a benzenesulfonamide (B165840) inhibitor is anchored by the interaction of the sulfonamide group with the Zn²⁺ ion and surrounding hydrophilic residues. The benzenoid ring and its substituents then extend into the remainder of the cleft, making contact with various amino acid side chains. The hydrophobic region of the hCA II active site includes residues such as Val121, Phe131, and Leu198, which can form favorable van der Waals contacts with the aromatic ring of the inhibitor. The hydrophilic region contains residues like Gln92 and Thr200. The precise positioning and orientation of the dichlorinated benzene ring of this compound within this pocket would be determined by the specific steric and electronic complementarity with these residues.

The primary sulfonamide group is the critical pharmacophore for the inhibition of carbonic anhydrases (CAs). The molecular mechanism of inhibition has been extensively characterized through structural and biochemical studies. nih.govnih.gov

The canonical binding mode involves the following key steps:

Deprotonation: The sulfonamide (R-SO₂NH₂) must first lose a proton to become an anion (R-SO₂NH⁻). This is favored within the microenvironment of the active site.

Zinc Coordination: The ionized sulfonamide nitrogen then acts as a potent ligand, coordinating to the tetrahedral Zn²⁺ ion at the bottom of the active site. This binding displaces the zinc-bound hydroxide ion that is essential for the enzyme's catalytic activity.

Hydrogen Bonding Network: The inhibitor is further locked into place by a conserved network of hydrogen bonds. One of the sulfonamide oxygen atoms typically accepts a hydrogen bond from the backbone amide proton of Threonine 199 (Thr199). Simultaneously, the sulfonamide NH⁻ group donates a hydrogen bond to the side-chain hydroxyl oxygen of Thr199. nih.gov

This tripartite interaction—coordination to zinc and a dual hydrogen bond interaction with Thr199—forms the basis of high-affinity binding for most sulfonamide inhibitors of carbonic anhydrase. nih.govmdpi.com The benzene ring and its substituents, such as the amino and dichloro groups of the title compound, make additional contacts with the surrounding residues, which modulate the binding affinity and isoform selectivity. nih.gov

Structure-Activity Relationships (SAR) from a Molecular Interaction Perspective

Structure-activity relationship (SAR) studies of benzenesulfonamide derivatives have established several key principles from a molecular interaction standpoint. The sulfonamide moiety itself is generally considered essential for the canonical binding and inhibitory activity against targets like carbonic anhydrases and is rarely modified. nih.gov

The activity and selectivity are therefore primarily modulated by the substituents on the aromatic ring.

The Aromatic Ring: The benzene ring serves as a scaffold, positioning the substituents to make optimal contact with the enzyme's active site. Its ability to engage in π–π stacking with aromatic residues like Phenylalanine is a significant contributor to binding energy. nih.gov The tetrahedral geometry of the sulfur atom in the sulfonamide linker is crucial for placing the aromatic ring in the ideal position for these interactions. nih.gov

Ring Substituents: Modifications to the ring substituents directly influence how the molecule interacts with the hydrophobic and hydrophilic regions of the binding pocket. For this compound, the amino group at the 4-position and the chlorine atoms at the 2- and 5-positions dictate its specific interactions. The introduction of different substituents can alter binding affinity by orders of magnitude by introducing new hydrogen bonds, van der Waals contacts, or unfavorable steric clashes.

Table 2: General SAR Principles for Benzenesulfonamide Inhibitors
Molecular FeatureRole in InteractionEffect of Modification
Primary Sulfonamide GroupAnchors to catalytic Zn²⁺; H-bonding with key residuesGenerally essential for activity; substitution on the nitrogen can alter properties but may disrupt canonical binding.
Aromatic Ring ScaffoldProvides rigid core; participates in π-system interactionsReplacement with other cyclic systems often reduces or abolishes activity.
Ring Substituents (e.g., -NH₂, -Cl)Fine-tune binding via H-bonds, halogen bonds, and van der Waals contactsDetermines binding affinity and isoform selectivity by probing specific sub-pockets of the active site.

Studies on the Role of Halogen and Amino Substituents in Molecular Interactions

The specific substituents on the benzene ring of this compound play a crucial role in defining its interaction profile.

Role of Halogen Substituents: The two chlorine atoms at the 2- and 5-positions significantly influence the molecule's properties. They are strongly electron-withdrawing, which affects the pKa of the sulfonamide and amino groups. More importantly, they contribute directly to intermolecular interactions. Chlorine atoms can participate in halogen bonding, where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein. Furthermore, they enhance the hydrophobicity of their region of the molecule, promoting favorable van der Waals contacts with nonpolar amino acid residues in the active site. Studies have shown that chlorine has a high propensity for interacting with hydrophobic residues like leucine.

Role of the Amino Substituent: The 4-amino group is a key functional group in many classes of sulfonamides. openaccesspub.org Its primary role is to act as a hydrogen bond donor. When positioned correctly within a binding site, it can form a specific hydrogen bond with an acceptor group on the protein, such as the side chain of an aspartate, glutamate, or asparagine residue, thereby increasing binding affinity. The presence of a free para-amino group is a classic requirement for the antibacterial activity of sulfa drugs, highlighting its importance in molecular recognition for certain targets. openaccesspub.org In the context of carbonic anhydrase, a para-amino group can interact with solvent molecules or residues in the middle of the active site cleft. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of aromatic sulfonamides often involves multi-step processes that utilize harsh reagents and organic solvents, presenting environmental and safety concerns. researchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes to 4-Amino-2,5-dichlorobenzene-1-sulfonamide and its analogs.

Key areas of development include:

Alternative Reagents: Replacing hazardous reagents like sulfonyl chlorides and thionyl chloride is crucial. researchgate.net Promising alternatives include the use of stable and less toxic sulfur sources like sodium sulfinate or the in-situ generation of reactive intermediates under milder conditions. researchgate.netd-nb.info For instance, methods using sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) as an oxidant to convert thiols to sulfonyl chlorides in sustainable solvents have been developed. rsc.org

Catalytic Systems: The use of catalysts, including novel nanocatalysts, can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. jsynthchem.com For example, magnetite-immobilized nano-Ruthenium catalysts have been used for the direct coupling of sulfonamides and alcohols, yielding only water as a byproduct. acs.org Similarly, copper-catalyzed systems in solvents like polyethylene (B3416737) glycol (PEG) offer practical and sustainable routes to aromatic sulfonamides. jsynthchem.comjsynthchem.com

Mechanochemistry: Solvent-free mechanochemical approaches, which involve reactions conducted by grinding solid reactants together in a ball mill, represent a significant advancement in green chemistry. rsc.org This technique can reduce or eliminate the need for solvents, minimize by-products, and offer a cost-effective and environmentally friendly synthesis route for sulfonamides. rsc.org

A comparison of traditional versus emerging sustainable synthetic approaches is outlined below.

FeatureTraditional SynthesisSustainable Synthesis
Solvents Dichloromethane (B109758), DMF, DMSO researchgate.netWater, Ethanol, Glycerol, Deep Eutectic Solvents rsc.orgrsc.orgresearchgate.net
Sulfur Source Sulfonyl chlorides, Thionyl chloride researchgate.netSodium sulfinates, Thiols with mild oxidants researchgate.netrsc.org
Catalysis Often stoichiometric reagentsNanocatalysts, Metal-based catalysts (Cu, Ru) jsynthchem.comacs.org
Methodology Conventional heating/stirringMechanochemistry (ball-milling), Flow chemistry rsc.orgresearchgate.net
Work-up Solvent extraction, ChromatographySimple filtration researchgate.netrsc.org
Byproducts Acidic and toxic waste (e.g., HCl) jsynthchem.comWater, Recyclable catalysts acs.org

Exploration of Unconventional Derivatization Pathways

The molecular architecture of this compound offers multiple sites for chemical modification. While standard derivatization of the primary amino group (e.g., acylation, alkylation) is common, future research should explore less conventional pathways to create novel molecular entities with unique properties. nih.gov

Amino Group Modification: Beyond simple acylation, derivatization with complex chiral reagents can introduce stereocenters, which is critical in medicinal chemistry. nih.gov The use of Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) or other chiral derivatizing agents allows for the creation and separation of diastereomers. nih.gov

Sulfonamide Moiety Derivatization: The sulfonamide group itself can be a target for derivatization. For instance, the synthesis of functionalized sulfonamides via stable intermediates like pentafluorophenyl (PFP) sulfonate esters offers an alternative to using unstable sulfonyl chlorides. ucl.ac.uk

Cyclization Reactions: The compound's structure is amenable to intramolecular cyclization reactions, potentially leading to novel heterocyclic systems. For example, derivatives could be designed to undergo cyclization to form benzothiadiazine-like structures, which are of interest in medicinal chemistry.

Coordination Chemistry: The amino group and the oxygen or nitrogen atoms of the sulfonamide group can act as ligands, coordinating with transition metals (e.g., Co(II), Cu(II), Pt(IV), Au(III)) to form metal complexes. researchgate.netresearchgate.netmdpi.comresearchgate.net These complexes can exhibit unique geometries, electronic properties, and biological activities distinct from the parent ligand. researchgate.netresearchgate.net

Advanced Characterization Techniques for Intricate Structural Features

As more complex derivatives and metal complexes of this compound are synthesized, advanced analytical techniques will be indispensable for their unambiguous structural elucidation.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. nih.gov For a related compound, 4-amino-3,5-dichlorobenzenesulfonamide (B1346951), this technique revealed short Cl⋯Cl contacts and a three-dimensional structure linked by N—H⋯O hydrogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for assigning complex structures, particularly for larger derivatives and in cases of ambiguous isomerism. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel compounds. scirp.org Techniques like Electrospray Ionization (ESI) are particularly useful for characterizing polar sulfonamide derivatives. nih.gov

Synchrotron-Based Techniques: For materials science applications, techniques like Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) can characterize the microstructure of thin films containing derivatives of the compound. gatech.edu

TechniqueInformation ObtainedApplication Example
X-ray Crystallography 3D molecular structure, bond lengths/angles, intermolecular interactions. nih.govDetermining the precise geometry and packing of a novel co-crystal or metal complex.
2D-NMR Spectroscopy Connectivity between atoms (¹H-¹H, ¹H-¹³C), resolving complex spectra. researchgate.netAssigning the structure of a complex derivative with multiple functional groups.
High-Resolution MS Exact molecular formula, fragmentation patterns. scirp.orgConfirming the identity of a newly synthesized compound and distinguishing it from isomers.
FT-IR Spectroscopy Presence of functional groups (N-H, S=O, C-Cl). researchgate.netMonitoring the progress of a derivatization reaction by observing the appearance or disappearance of key vibrational bands.
Thermal Analysis (TGA) Thermal stability, presence of coordinated water molecules. researchgate.netCharacterizing the stability and composition of metal complexes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. nih.govresearchgate.net These computational tools can be leveraged to accelerate the design and optimization of derivatives of this compound.

Quantitative Structure-Property Relationship (QSPR): QSPR models establish mathematical relationships between the structural features of molecules (described by topological indices or other descriptors) and their physicochemical properties. frontiersin.orgfrontiersin.orgnih.gov Such models can be developed to predict properties like melting point, solubility, or even biological activity for newly designed derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. frontiersin.orgresearchgate.net

Generative AI for de Novo Design: Generative AI models can design entirely new molecules that have never been synthesized before but are predicted to have desired properties. stanford.edu A model could be trained on known bioactive sulfonamides to generate novel derivatives of this compound with potentially enhanced activity against a specific biological target. stanford.edu

Predictive Adsorption and Environmental Fate: ML models are being used to predict the interaction of sulfonamides with materials like biochar, which is relevant for environmental remediation. nih.gov Similar models could predict the environmental behavior and potential for bioaccumulation of this compound and its derivatives.

Expanding the Utility of this compound in Diverse Chemical Research Areas

The unique combination of a halogenated aromatic ring and reactive functional groups makes this compound a versatile building block with potential applications beyond its current scope.

Medicinal Chemistry Scaffold: The sulfonamide moiety is a well-established pharmacophore present in numerous drugs. tandfonline.com The dichlorinated phenyl ring can engage in specific interactions with biological targets, and the amino group provides a handle for introducing various pharmacophoric elements. mdpi.com This scaffold could be used to develop new classes of inhibitors for enzymes like protein arginine methyltransferases (PRMTs) or carbonic anhydrases, or as antagonists for cell surface receptors. nih.govdrugbank.com

Materials Science: The compound could serve as a monomer for the synthesis of specialty polymers. The presence of chlorine atoms can enhance fire retardancy, while the sulfonamide group can improve thermal stability and affinity for certain surfaces. Derivatization could also lead to the creation of novel dyes or functional materials with specific optical or electronic properties.

Coordination Polymers and Frameworks: By designing derivatives with multiple coordination sites, it is possible to synthesize coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and chemical sensing. The halogen atoms could participate in halogen bonding, providing an additional tool for directing the assembly of supramolecular structures.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in synthetic chemistry, medicinal chemistry, and materials science.

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-2,5-dichlorobenzene-1-sulfonamide to maximize yield and purity?

Methodological Answer:

  • Use factorial design (e.g., 2^k or response surface methodology) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify interactions between parameters like chlorination efficiency and sulfonamide group stability .
  • Monitor reaction progression via HPLC or TLC to track intermediates and byproducts, adjusting stoichiometry of amines and sulfonylating agents to minimize impurities .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the benzene ring (e.g., distinguishing 2,5-dichloro substitution) with high-resolution mass spectrometry (HRMS) to validate molecular weight .
  • Cross-validate purity using HPLC-DAD/UV with a C18 column (acetonitrile/water gradient) to detect trace impurities, such as unreacted 4-amino precursors or over-chlorinated derivatives .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) via LC-MS .
  • Use pH-dependent solubility assays to evaluate stability in aqueous buffers, particularly in biological media for downstream applications .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Perform orthogonal bioassays under standardized conditions (e.g., identical cell lines, incubation times). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability; use efflux pump inhibitors to isolate compound-specific effects .
  • Characterize impurities (e.g., nitro derivatives from oxidation) via HPLC-coupled NMR to determine if byproducts contribute to conflicting results .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Apply density functional theory (DFT) to model electron density distribution, identifying reactive sites (e.g., amino group nucleophilicity, chlorine substituent electrophilicity) for functionalization .
  • Simulate reaction pathways using software like Gaussian or ORCA to predict intermediates in sulfonamide derivatization (e.g., coupling with triazines) and compare with experimental data .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:

  • Address mixing inefficiencies in batch reactors by transitioning to continuous flow systems, which improve heat dissipation and reduce side reactions during exothermic chlorination steps .
  • Optimize membrane separation technologies (e.g., nanofiltration) to isolate the product from high-salt reaction mixtures, reducing downstream purification costs .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

Methodological Answer:

  • Replace traditional solvents (e.g., DMF) with biodegradable ionic liquids or supercritical CO₂ to minimize waste. Evaluate solvent impact using the E-factor (kg waste/kg product) .
  • Employ catalytic chlorination with recyclable catalysts (e.g., FeCl₃-supported mesoporous silica) to reduce stoichiometric reagent use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2,5-dichlorobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Amino-2,5-dichlorobenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.